molecular formula C19H16O5 B14652490 2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- CAS No. 49572-76-1

2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl-

Katalognummer: B14652490
CAS-Nummer: 49572-76-1
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: YUHVWUKXIRHANR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran derivatives with propenone and phenyl groups under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Propen-1-one, 3-(dimethylamino)-1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-
  • 2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-(2-naphthalenyl)-

Uniqueness

Compared to similar compounds, 2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- stands out due to its specific substitution pattern on the benzofuran ring, which imparts unique chemical and biological properties

Eigenschaften

CAS-Nummer

49572-76-1

Molekularformel

C19H16O5

Molekulargewicht

324.3 g/mol

IUPAC-Name

1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C19H16O5/c1-22-17-13-10-11-24-18(13)19(23-2)16(21)15(17)14(20)9-8-12-6-4-3-5-7-12/h3-11,21H,1-2H3

InChI-Schlüssel

YUHVWUKXIRHANR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)C=CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.